molecular formula C18H10ClN3OS2 B12199568 (5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12199568
M. Wt: 383.9 g/mol
InChI Key: MVWUTQLYFBNULV-GDNBJRDFSA-N
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Description

(5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a quinoxaline moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with quinoxaline-5-carbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinoxaline moiety or the thiazolidinone ring, resulting in various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the quinoxaline or thiazolidinone rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s anti-inflammatory properties are of particular interest. It may be explored as a potential therapeutic agent for treating inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety may play a role in binding to DNA or proteins, while the thiazolidinone ring could interact with various cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-2-one: A closely related compound with similar biological activities.

    (5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-one: Another analog with slight structural differences.

Uniqueness

The uniqueness of (5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H10ClN3OS2

Molecular Weight

383.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H10ClN3OS2/c19-12-4-6-13(7-5-12)22-17(23)15(25-18(22)24)10-11-2-1-3-14-16(11)21-9-8-20-14/h1-10H/b15-10-

InChI Key

MVWUTQLYFBNULV-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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